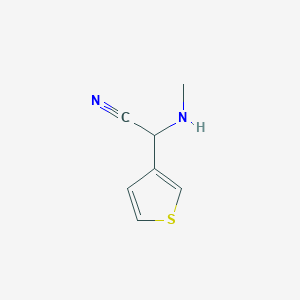
3-Thiopheneacetonitrile, alpha-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiopheneacetonitrile, alpha-(methylamino)- is an organic compound that belongs to the class of nitriles It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acetonitrile group with an alpha-(methylamino) substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiopheneacetonitrile, alpha-(methylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, a sulfur-containing heterocycle.
Nitrile Introduction: The acetonitrile group is introduced via a nucleophilic substitution reaction, often using a halogenated acetonitrile derivative.
Alpha-(Methylamino) Substitution: The alpha position is functionalized with a methylamino group through a nucleophilic substitution reaction, typically using methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification: Industrial methods often include advanced purification techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiopheneacetonitrile, alpha-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Thiopheneacetonitrile, alpha-(methylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Thiopheneacetonitrile, alpha-(methylamino)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alpha-(methylamino) group can enhance its binding affinity and specificity to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Thiopheneacetonitrile: Lacks the alpha-(methylamino) substitution, which may reduce its biological activity.
2-Thiopheneacetonitrile: The nitrile group is positioned differently, affecting its reactivity and applications.
3-Thiopheneacetaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical properties and uses.
Uniqueness
3-Thiopheneacetonitrile, alpha-(methylamino)- is unique due to the presence of both the nitrile and alpha-(methylamino) groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1152577-96-2 |
|---|---|
Molekularformel |
C7H8N2S |
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
2-(methylamino)-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C7H8N2S/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7,9H,1H3 |
InChI-Schlüssel |
PANHCDCSPOUFAC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C#N)C1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128081.png)

![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)
![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128094.png)


![2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128112.png)
![4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]-](/img/structure/B12128115.png)

![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)
![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)

![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
